molecular formula C24H48O6 B3050682 Octadecyl D-glucoside CAS No. 27836-65-3

Octadecyl D-glucoside

Cat. No.: B3050682
CAS No.: 27836-65-3
M. Wt: 432.6 g/mol
InChI Key: UFSKIYBOKFBSOA-GNADVCDUSA-N
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Description

Octadecyl D-glucoside is a non-ionic surfactant belonging to the class of alkyl glucosides. It is synthesized by the condensation of octadecanol (a fatty alcohol) with D-glucose. This compound is known for its excellent emulsifying, solubilizing, and foaming properties, making it a valuable ingredient in various industrial and cosmetic formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl D-glucoside is typically synthesized through the condensation reaction between octadecanol and D-glucose. This reaction is catalyzed by acidic or enzymatic catalysts. The process involves heating the reactants under controlled conditions to facilitate the formation of the glucosidic bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs enzymatic catalysis due to its regio- and stereo-selectivity. The use of engineered β-glucosidase in organic solvents and ionic liquids has been reported to yield high amounts of the desired product . This method is preferred for its efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: Octadecyl D-glucoside primarily undergoes hydrolysis and transglucosylation reactions. Hydrolysis involves the cleavage of the glucosidic bond, resulting in the formation of octadecanol and D-glucose. Transglucosylation reactions can lead to the formation of various glucoside derivatives .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Octadecyl D-glucoside finds applications in several scientific fields due to its unique properties:

Mechanism of Action

The primary mechanism of action of octadecyl D-glucoside is its ability to reduce surface tension, thereby stabilizing emulsions and solubilizing hydrophobic compounds. This is achieved through the formation of micelles, where the hydrophobic tails of the molecule interact with non-polar substances, while the hydrophilic glucose moiety interacts with water .

Comparison with Similar Compounds

  • Decyl Glucoside
  • Lauryl Glucoside
  • Coco-Glucoside
  • Hexadecyl D-glucoside

Comparison: Octadecyl D-glucoside is unique due to its longer alkyl chain (octadecyl group), which imparts superior emulsifying and solubilizing properties compared to shorter-chain glucosides like decyl glucoside and lauryl glucoside. This makes it particularly effective in formulations requiring high stability and foaming capacity .

Properties

CAS No.

27836-65-3

Molecular Formula

C24H48O6

Molecular Weight

432.6 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octadecoxyoxane-3,4,5-triol

InChI

InChI=1S/C24H48O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-24-23(28)22(27)21(26)20(19-25)30-24/h20-28H,2-19H2,1H3/t20-,21-,22+,23-,24-/m1/s1

InChI Key

UFSKIYBOKFBSOA-GNADVCDUSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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